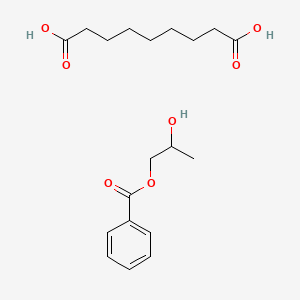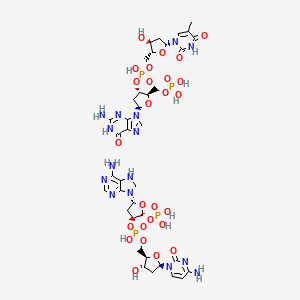
(dA-dC)n.(dG-dT)n
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (dA-dC)n.(dG-dT)n is a synthetic polynucleotide sequence composed of alternating deoxyadenosine-deoxycytidine and deoxyguanosine-deoxythymidine base pairs. This sequence is known for its ability to form Z-DNA, a left-handed helical structure, under certain conditions. Z-DNA is a unique conformation of DNA that differs from the more common right-handed B-DNA form. The this compound sequence is of particular interest in the fields of molecular biology and biochemistry due to its structural properties and potential biological functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (dA-dC)n.(dG-dT)n typically involves the use of solid-phase DNA synthesis techniques. This method allows for the sequential addition of nucleotides to a growing DNA chain anchored to a solid support. The process involves the following steps:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the initial nucleotide.
Coupling: Addition of the next nucleotide in the sequence, which is activated by a coupling reagent.
Capping: Termination of any unreacted 5’-hydroxyl groups to prevent the formation of deletion sequences.
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Cleavage and Deprotection: Removal of the DNA chain from the solid support and deprotection of the nucleotide bases.
Industrial Production Methods
Industrial production of this compound involves scaling up the solid-phase synthesis process. Automated DNA synthesizers are used to produce large quantities of the polynucleotide sequence with high precision and efficiency. The synthesized DNA is then purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and incomplete sequences .
化学反应分析
Types of Reactions
The (dA-dC)n.(dG-dT)n sequence can undergo various chemical reactions, including:
Oxidation: The guanine bases in the sequence are susceptible to oxidation, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions can modify the cytosine bases, converting them to dihydrouracil.
Substitution: The bases in the sequence can be substituted with modified nucleotides to study the effects on DNA structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Modified nucleotides with fluorescent or radioactive labels.
Major Products
The major products formed from these reactions include oxidized bases (e.g., 8-oxoguanine), reduced bases (e.g., dihydrouracil), and substituted bases with various labels for detection and analysis .
科学研究应用
The (dA-dC)n.(dG-dT)n sequence has numerous applications in scientific research:
Chemistry: Used to study the structural properties of Z-DNA and its transition from B-DNA.
Biology: Investigated for its role in gene regulation and its interaction with proteins that recognize Z-DNA.
Medicine: Explored for its potential involvement in autoimmune diseases, such as lupus, where Z-DNA may trigger immune responses.
Industry: Utilized in the development of DNA-based nanomaterials and biosensors.
作用机制
The (dA-dC)n.(dG-dT)n sequence exerts its effects primarily through its ability to form Z-DNA. The transition from B-DNA to Z-DNA is induced by high salt concentrations, certain metal ions, or polyamines such as spermidine and spermine. This conformational change alters the DNA’s interaction with proteins and other molecules, influencing gene expression and cellular processes. The Z-DNA conformation is recognized by specific proteins, such as ADAR1 and PKZ, which bind to Z-DNA and modulate its biological functions .
相似化合物的比较
Similar compounds to (dA-dC)n.(dG-dT)n include other polynucleotide sequences capable of forming Z-DNA, such as:
Poly(dG-dC)n: A sequence composed of alternating deoxyguanosine and deoxycytidine.
Poly(dA-dT)n: A sequence composed of alternating deoxyadenosine and deoxythymidine.
Poly(dI-dC)n: A sequence composed of alternating deoxyinosine and deoxycytidine.
The uniqueness of this compound lies in its specific base composition and its ability to form stable Z-DNA under physiological conditions. This makes it a valuable tool for studying the structural and functional aspects of Z-DNA in various biological contexts.
属性
CAS 编号 |
57683-27-9 |
|---|---|
分子式 |
C38H53N15O26P4 |
分子量 |
1259.8 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-2-phosphonooxyoxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O14P2.C18H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;19-11-1-2-25(18(28)24-11)12-3-8(27)10(35-12)5-34-40(32,33)37-9-4-13(36-17(9)38-39(29,30)31)26-7-23-14-15(20)21-6-22-16(14)26/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,6,8-10,12-13,17,23,27H,3-5,7H2,(H,32,33)(H2,19,24,28)(H2,20,21,22)(H2,29,30,31)/t9-,10-,11+,12+,13+,14+;8-,9-,10+,12+,13+,17+/m00/s1 |
InChI 键 |
SBHGPTLLBHYHBR-DPRHSKOZSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


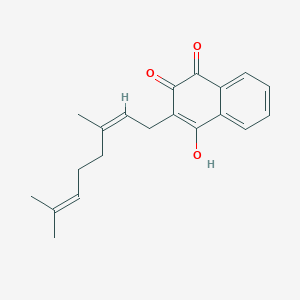
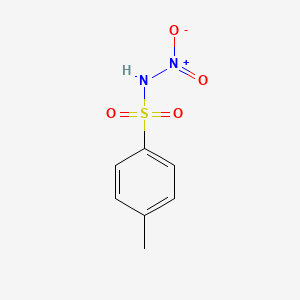
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
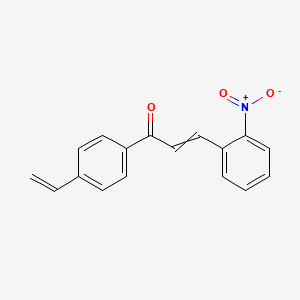
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
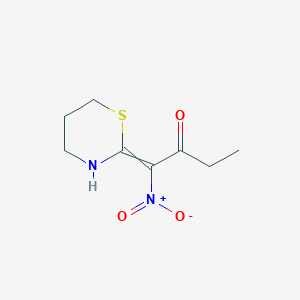
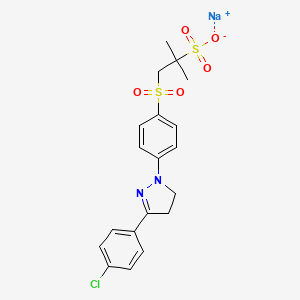
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
